3-(1,3-Thiazol-5-yl)propan-1-ol: A Versatile Heterocyclic Building Block
3-(1,3-Thiazol-5-yl)propan-1-ol: A Versatile Heterocyclic Building Block
Topic: Chemical Structure, Properties, and Synthesis of 3-(1,3-Thiazol-5-yl)propan-1-ol Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-(1,3-Thiazol-5-yl)propan-1-ol (CAS: 1000527-93-4) is a bifunctional heterocyclic intermediate increasingly utilized in fragment-based drug discovery (FBDD) and the synthesis of bio-active scaffolds. Characterized by a 5-substituted thiazole ring tethered to a primary alcohol via a propyl chain, this molecule offers a unique combination of a polar, hydrogen-bonding "head" (alcohol) and a semi-aromatic, weakly basic "tail" (thiazole).[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and reactivity profile.[1] It serves as a definitive reference for researchers incorporating this motif into larger pharmacophores, such as kinase inhibitors or PROTAC linkers.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The molecule consists of a 1,3-thiazole ring attached at the C5 position to a saturated 3-carbon alcohol chain. The C5-substitution pattern is critical; unlike the more common C2-substituted thiazoles, C5-derivatives often exhibit distinct metabolic stability and vector orientation in protein binding pockets.
| Property | Detail |
| IUPAC Name | 3-(1,3-Thiazol-5-yl)propan-1-ol |
| CAS Number | 1000527-93-4 |
| Molecular Formula | C₆H₉NOS |
| Molecular Weight | 143.21 g/mol |
| SMILES | OCCCC1=CN=CS1 |
| InChI Key | IBDYHAAVCMWJNQ-UHFFFAOYSA-N |
| Physical Form | Viscous colorless to pale yellow liquid |
Structural Features[1][2][3][4][5][6][7][8][9]
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Thiazole Ring: Aromatic, electron-deficient at C2, but electron-rich enough at C5 to sustain electrophilic substitution under specific conditions.[1] The Nitrogen (N3) is a weak hydrogen bond acceptor.
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Propyl Linker: Provides rotational freedom (3 rotatable bonds), allowing the alcohol to explore conformational space relative to the rigid heterocycle.
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Primary Alcohol: A canonical hydrogen bond donor/acceptor and a prime handle for further functionalization (oxidation, halogenation, esterification).[1]
Physicochemical Profile
Understanding the physical constants is vital for assay development and formulation.
| Parameter | Value (Experimental/Predicted) | Significance |
| Boiling Point | ~280°C (760 mmHg) / 135°C (15 mmHg) | High boiling point due to H-bonding; requires vacuum distillation for purification. |
| Density | ~1.18 g/cm³ | Denser than water due to sulfur content. |
| LogP (Octanol/Water) | 0.6 – 0.9 (Predicted) | Moderately polar; possesses good "drug-like" lipophilicity (Lipinski compliant). |
| pKa (Thiazole N) | ~2.5 | Weakly basic; remains uncharged at physiological pH (7.4). |
| pKa (Alcohol OH) | ~16 | Typical primary alcohol acidity. |
| Solubility | High in DMSO, MeOH, DCM; Moderate in Water | Amphiphilic nature allows solubility in diverse assay media.[1] |
Synthetic Routes & Production
Two primary strategies exist for synthesizing 3-(1,3-Thiazol-5-yl)propan-1-ol. The choice depends on the availability of starting materials and scale.
Method A: Reduction of 3-(Thiazol-5-yl)propanoic Acid (The "Classic" Route)
This route is preferred for gram-scale synthesis when the carboxylic acid precursor is available. It utilizes Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) to reduce the acid or ester to the alcohol.
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Precursor: 3-(1,3-Thiazol-5-yl)propanoic acid (or ethyl ester).
-
Reagent: LiAlH₄ (2.0 equiv) in anhydrous THF.
-
Conditions: 0°C to Reflux, 2-4 hours.
-
Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.
Method B: Palladium-Catalyzed Heck Coupling (The "Modern" Route)
This route builds the linker from the commercially available 5-bromothiazole. It avoids the need for pre-formed thiazole-alkyl acids.
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Coupling: 5-Bromothiazole + Allyl Alcohol (or Ethyl Acrylate).
-
Catalyst: Pd(OAc)₂ / Phosphine Ligand (e.g., PPh₃ or dppf).
-
Mechanism:
-
Option 1 (Allyl Alcohol): Heck coupling followed by isomerization/reduction (can be complex).
-
Option 2 (Acrylate): Heck coupling to Ethyl 3-(thiazol-5-yl)acrylate, followed by hydrogenation (H₂/Pd-C) and reduction (LiAlH₄).
-
-
Advantage: Modular; allows variation of the linker length if needed.
Visualization of Synthetic Logic
Figure 1: Convergent synthetic pathways to 3-(1,3-Thiazol-5-yl)propan-1-ol showing the Heck Coupling route (top) and Direct Acid Reduction route (bottom).[2]
Analytical Characterization (NMR & MS)[3][6]
For researchers verifying the identity of synthesized or purchased material, the following spectral data is diagnostic.[1]
¹H NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.68 | Singlet (s) | 1H | H2 (Thiazole, between N and S) |
| 7.55 | Singlet (s) | 1H | H4 (Thiazole) |
| 3.70 | Triplet (t, J=6.5 Hz) | 2H | -CH₂-OH (Adjacent to oxygen) |
| 2.95 | Triplet (t, J=7.5 Hz) | 2H | -CH₂-Thiazole (Benzylic-like pos.)[3] |
| 1.92 | Quintet (m) | 2H | -CH₂- (Central methylene) |
| 1.80 | Broad Singlet | 1H | -OH (Exchangeable w/ D₂O) |
Key Diagnostic: The desheilded singlet at ~8.7 ppm is characteristic of the proton at the C2 position of the thiazole ring.
Mass Spectrometry (ESI+)
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[M+H]⁺: 144.05 Da
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Fragmentation: Loss of H₂O ([M-18]⁺) is common in alcohols.
Reactivity & Applications in Drug Discovery[11]
Reactivity Profile
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Alcohol Oxidation: The primary alcohol is easily oxidized to the aldehyde (using Swern or Dess-Martin conditions) or the carboxylic acid (Jones reagent). The aldehyde is a versatile handle for reductive amination.
-
Leaving Group Conversion: Treatment with mesyl chloride (MsCl) or tosyl chloride (TsCl) converts the hydroxyl into a good leaving group, enabling Sₙ2 displacement by amines or thiols. This is the primary method for linking the thiazole "warhead" to other scaffolds.
-
Thiazole Lithiation: The C2 proton is acidic enough to be deprotonated by strong bases (e.g., n-BuLi) at -78°C. This allows for the introduction of electrophiles at the C2 position after the side chain is established, provided the alcohol is protected (e.g., as a TBDMS ether).[1]
Biological Utility[1][2][4][6][9][11]
-
Bioisosterism: The thiazole ring is often used as a bioisostere for pyridine or imidazole to modulate lipophilicity and metabolic stability (CYP450 interaction).
-
Fragment-Based Drug Discovery (FBDD): As a low molecular weight fragment (<150 Da), it serves as an excellent probe for binding pockets containing a cysteine or serine residue (via the alcohol) and a hydrophobic pocket (via the thiazole).
-
PROTAC Linkers: The propyl alcohol chain provides a defined distance (~5-6 Å) and can be extended to create linkers for Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest.
Safety & Handling
-
Hazards: Classified as Irritant (Skin/Eye/Respiratory).
-
GHS Signal: Warning.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Thiazoles can darken upon prolonged exposure to air and light due to slow oxidation/polymerization.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1]
References
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Sigma-Aldrich. Product Specification: 3-(1,3-Thiazol-5-yl)propan-1-ol. Link
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PubChem. Compound Summary: 3-(1,3-Thiazol-2-yl)propan-1-amine (Related Structure/Properties). Link
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Mishra, C. B., et al. "Thiazole: A promising heterocycle for the development of potent CNS active agents."[1] European Journal of Medicinal Chemistry, 2015.[1] (Context on Thiazole Pharmacophore).
-
Chugh, A., et al. "Thiazole derivatives: A comprehensive review of their synthesis and biological applications."[1] ResearchGate, 2022.[1] Link
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LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (Source for 5-bromothiazole reactivity).[3] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
